4-Acetylamino-2-(diallylamino)anisole
Overview
Description
4-Acetylamino-2-(diallylamino)anisole, also known as 3′-(Di-2-propenylamino)-4′-methoxyacetanilide, is an organic compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol . This compound is characterized by its unique structure, which includes an acetylamino group, a diallylamino group, and a methoxy group attached to an anisole ring. It is primarily used as an organic building block in various chemical syntheses .
Preparation Methods
The synthesis of 4-Acetylamino-2-(diallylamino)anisole typically involves the reaction of 3’-Amino-4’-methoxyacetanilide with 1-chloro-1-propene . The reaction conditions generally include the use of a suitable solvent and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3’-Amino-4’-methoxyacetanilide and 1-chloro-1-propene.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon (Pd/C) to promote the reaction.
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The reaction mixture is then heated under reflux conditions for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified using recrystallization techniques.
Chemical Reactions Analysis
4-Acetylamino-2-(diallylamino)anisole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
4-Acetylamino-2-(diallylamino)anisole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Acetylamino-2-(diallylamino)anisole involves its interaction with specific molecular targets and pathways. The acetylamino and diallylamino groups play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Acetylamino-2-(diallylamino)anisole can be compared with similar compounds such as:
3-(N,N-Diallyl)amino-4-methoxyacetanilide: This compound shares a similar structure but lacks the acetylamino group, which may result in different chemical and biological properties.
N-[3-(Di-2-propen-1-ylamino)-4-methoxyphenyl]-acetamide: This compound is another structural analog with slight variations in the functional groups, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological activities.
Properties
IUPAC Name |
N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUYNLUBFGZIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402740 | |
Record name | 4-Acetylamino-2-(diallylamino)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51868-45-2 | |
Record name | N-[3-(Di-2-propen-1-ylamino)-4-methoxyphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51868-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylamino-2-(diallylamino)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-[3-(di-2-propen-1-ylamino)-4-methoxyphenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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